N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide
Description
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a piperidinyl group, and a fluorobenzenesulfonamide moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2S/c1-12-11-17(20-13(2)19-12)22-9-7-15(8-10-22)21-25(23,24)16-5-3-14(18)4-6-16/h3-6,11,15,21H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWORBDQILBEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperidinyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The binding interactions can modulate the activity of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3-fluorobenzenesulfonamide
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-fluorobenzenesulfonamide
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-chlorobenzenesulfonamide
Uniqueness: N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide stands out due to its specific fluorine atom at the para position of the benzenesulfonamide group. This fluorine atom can significantly influence the compound's chemical reactivity and biological activity compared to its non-fluorinated analogs.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
